1H-1,2,3-Triazolo[4,5-b]pyridine
Overview
Description
1H-1,2,3-Triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
Mechanism of Action
Target of Action
1H-1,2,3-Triazolo[4,5-b]pyridine, also known as 1H-[1,2,3]triazolo[4,5-b]pyridine, is a compound that belongs to the class of triazolopyridine It has been reported to react with europium under solvothermal conditions in pyridine .
Mode of Action
The compound yields a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands
Biochemical Pathways
The formation of a homoleptic framework involving eu ii centers suggests that the compound may be involved in metal ion homeostasis or other processes involving metal ions .
Result of Action
The compound’s ability to form a homoleptic framework with eu ii centers suggests that it may have effects on processes involving metal ions .
Action Environment
It’s worth noting that the compound’s reaction with europium occurs under solvothermal conditions in pyridine , suggesting that certain environmental conditions may be necessary for its activity.
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with europium under solvothermal conditions in pyridine, forming a homoleptic framework containing europium centers that are icosahedrally coordinated by twelve nitrogen atoms of six chelating ligands . This interaction highlights the compound’s ability to form stable complexes with metal ions, which can be leveraged in biochemical assays and studies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with metal ions, such as europium, suggests that it can modulate enzyme activity by altering the metal ion’s coordination environment . Additionally, the compound’s structure allows it to interact with various proteins, potentially leading to changes in their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can form stable complexes under specific conditions, but its stability may vary depending on the experimental setup
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions, such as europium, suggests that it can influence metal-dependent enzymatic reactions . Additionally, its interactions with specific proteins and enzymes can lead to changes in metabolic pathways, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions may affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of the compound is essential for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form stable complexes with metal ions, such as europium, suggests that it may be directed to specific cellular compartments where metal-dependent enzymatic reactions occur . Additionally, its interactions with specific proteins and enzymes can influence its localization and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,3-Triazolo[4,5-b]pyridine can be synthesized through various methods. One common approach involves the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization of the formed cyanoacetamides . Another method includes the reaction of 1,2,3-triazoles with electrophiles such as chlorine, bromine, or mercuric acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can react with electrophiles at the nitrogen or carbon atoms of the triazole ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorine, bromine, mercuric acetate, and cyanoacetylating agents . Reaction conditions typically involve solvents such as pyridine and temperatures that facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include various substituted triazolopyridines and complex heterocyclic compounds .
Scientific Research Applications
1H-1,2,3-Triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
- 1,2,3-Triazolo[4,5-c]pyridine
- 1,2,3-Triazolo[4,5-d]pyrimidine
- 1,2,3-Triazolo[4,5-d]pyridazine
These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for forming complex heterocyclic structures.
Properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDBXJTIJKJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181744 | |
Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-34-7 | |
Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-Triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-1,2,3-triazolo[4,5-b]pyridine in surface-enhanced Raman spectroscopy (SERS)?
A1: this compound serves as a model compound for studying SERS phenomena. Its interaction with silver surfaces, particularly silver sols and micro-aggregates, leads to a significant enhancement of its Raman scattering signal. [, ] This enhancement allows for highly sensitive detection of the compound, even at low concentrations. []
Q2: How does this compound interact with silver surfaces?
A2: Research suggests that this compound undergoes dissociative adsorption on silver surfaces. [] This means it loses a proton upon adsorption, forming an anionic species. The interaction primarily involves the lone pairs of electrons on the nitrogen atoms present in both the pyridine and triazole rings. [] While the ring's π-system plays a role, it is considered minor compared to the nitrogen lone pair interactions. The molecule likely adopts a tilted orientation relative to the silver surface. []
Q3: What insights do computational chemistry studies provide about this compound in the context of SERS?
A3: Ab initio calculations using the RHF method with a 6-31+G** basis set were employed to simulate the vibrational modes of the anionic form of this compound. [] These calculations help interpret the observed SERS spectra by providing a theoretical framework for understanding the vibrational frequencies associated with different molecular motions.
Q4: What are the potential applications of studying this compound in SERS?
A4: The sensitive detection of this compound using silver micro-aggregates as SERS substrates highlights the potential for analytical applications. [] This could extend to trace detection of similar heterocyclic compounds in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. Further research on the adsorption behavior and SERS enhancement mechanisms could lead to the development of more efficient and selective SERS-based sensors.
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